2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one
Overview
Description
2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids
Mechanism of Action
Target of Action
Pyrimidine derivatives, such as 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one, often interact with various biological targets. For instance, some pyrimidine derivatives have been found to inhibit replication of a broad range of viruses .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on their specific structure and functional groups. They might interact with their targets through various mechanisms, such as inhibiting key enzymes or blocking receptor sites .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For example, some pyrimidine derivatives have been found to inhibit nitric oxide production .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Some pyrimidine derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antiviral activity by interacting with viral proteins and inhibiting their function . Additionally, this compound can act as an interferon inducer, stimulating the production of interferons which are crucial for antiviral defense . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and electrostatic interactions, which stabilize the compound-protein complexes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in antiviral responses . By modulating the activity of key signaling molecules, this compound can enhance the expression of genes associated with antiviral defense mechanisms . Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, including viral proteins and host cell receptors . The binding interactions are facilitated by the formation of hydrogen bonds and electrostatic interactions, which stabilize the compound-protein complexes . Additionally, this compound can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on cellular processes . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of this compound . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in enhancing antiviral responses and modulating metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance antiviral responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular biomolecules . The metabolic pathways involving this compound can influence metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, with higher concentrations observed in regions where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The localization of this compound within these compartments allows it to interact with key biomolecules and exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, bromine, and guanidine.
Bromination: The ethyl acetoacetate undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate is then subjected to cyclization with guanidine under basic conditions, such as using sodium ethoxide in ethanol, to form the pyrimidine ring.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a suitable solvent like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Condensation Reactions: Reagents like aldehydes or ketones in the presence of acid or base catalysts are used for condensation reactions.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-substituted-6-ethyl-1H-pyrimidin-4-ones.
Oxidation and Reduction: Products include oxo derivatives and amino derivatives.
Condensation Reactions: Products include Schiff bases and other condensation products.
Scientific Research Applications
2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: Similar structure but lacks the bromine atom.
5-bromo-2-amino-4,6-dimethylpyrimidine: Similar structure with additional methyl groups.
2-amino-5-chloro-6-ethylpyrimidin-4-one: Similar structure with chlorine instead of bromine.
Uniqueness
2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is unique due to the presence of both bromine and ethyl groups, which confer distinct chemical and biological properties The bromine atom enhances its reactivity in substitution reactions, while the ethyl group influences its lipophilicity and biological activity
Properties
IUPAC Name |
2-amino-5-bromo-4-ethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-2-3-4(7)5(11)10-6(8)9-3/h2H2,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEPNHPGBOCLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333579 | |
Record name | AC1LADPK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58331-07-0 | |
Record name | AC1LADPK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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